molecular formula C22H17N5O2S B2387317 N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide CAS No. 896817-18-8

N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide

Cat. No.: B2387317
CAS No.: 896817-18-8
M. Wt: 415.47
InChI Key: JISGUYQMCCRXGZ-UHFFFAOYSA-N
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Description

N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinoxaline core, which is a fused ring system combining triazole and quinoxaline rings, along with a benzenesulfonamide group.

Mechanism of Action

Target of Action

The primary target of N-Methyl-N-{1-Phenyl-[1,2,4]Triazolo[4,3-a]Quinoxalin-4-yl}Benzenesulfonamide is the A2B adenosine receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . The A2B subtype is known to play a significant role in various physiological and pathological conditions, including tumors and ischemia .

Mode of Action

The compound interacts with its target, the A2B adenosine receptor, by binding to it . This interaction can lead to various changes in the cellular environment, including the regulation of angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . These factors subsequently influence angiogenesis, a major mechanism for tumor growth regulation .

Biochemical Pathways

The compound’s interaction with the A2B adenosine receptor affects several biochemical pathways. For instance, it can regulate angiogenic factors, influencing the angiogenesis pathway . Additionally, the compound has been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein , indicating its influence on apoptosis pathways.

Result of Action

The compound’s action results in several molecular and cellular effects. It has been found to exhibit potent anti-tumor activity against various cancer cell lines . It also shows the ability to intercalate DNA , which can disrupt the normal functioning of cells. Furthermore, it influences the expression of various proteins involved in apoptosis, promoting cell death in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Aromatic substitution reactions can occur, particularly involving the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated aromatics in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide is unique due to its specific combination of a triazoloquinoxaline core with a benzenesulfonamide group, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2S/c1-26(30(28,29)17-12-6-3-7-13-17)21-22-25-24-20(16-10-4-2-5-11-16)27(22)19-15-9-8-14-18(19)23-21/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISGUYQMCCRXGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2N3C1=NN=C3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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